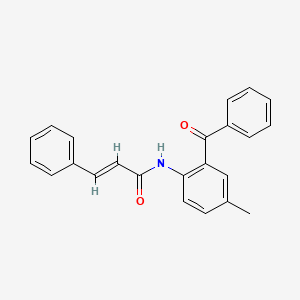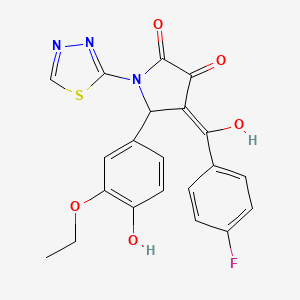![molecular formula C14H11N3O4 B6512790 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile CAS No. 898454-14-3](/img/structure/B6512790.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds that contain the 1,4-benzodioxin-6-yl moiety, such as the one in your query, are known to exhibit various biological activities . They are often used in the synthesis of new antibacterial compounds . The sulfonamide and benzodioxane fragments in their framework are considered biologically significant .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media . The resulting compounds are then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of these compounds is usually determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involving these compounds often result in the formation of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application.Wissenschaftliche Forschungsanwendungen
Medical Applications
The compound has been found to have potential applications in the medical field. For instance, it has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives, which have shown to be potent antibacterial agents and moderate enzyme inhibitors .
Pharmaceutical Applications
In the pharmaceutical industry, the compound has been used in the synthesis of various biologically active compounds. Some of these compounds have shown to have antihypertensive properties, while others have been used in the treatment of nervous breakdown and schizophrenia .
Anti-Inflammatory Applications
The compound has been used in the synthesis of inhibitors of 5-lipoxygenase. These inhibitors have been found to be useful in the treatment of inflammatory diseases such as asthma and arthritis .
Cardiovascular Applications
Derivatives of the compound, obtained through the bioisosteric replacement of benzene by pyridine, have shown to have potential applications in the treatment of cardiovascular diseases .
Central Nervous System Applications
The same derivatives mentioned above have also shown to have potential applications in the treatment of diseases of the central nervous system .
Orthopedic Applications
The compound has been used in the fatigue testing of metallic femoral stems used in hip joint replacements that utilize proximal metaphyseal fixation .
Nonlinear Optical Applications
The compound has shown potential as a nonlinear optical (NLO) material, which could be used in frequency generators, optical limiters, and optical switching applications .
Alzheimer’s Disease Treatment
The compound has been used in the synthesis of cholinesterase enzyme inhibitors, which are good agents for treating Alzheimer’s disease .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-3-4-16-5-6-17(14(19)13(16)18)10-1-2-11-12(9-10)21-8-7-20-11/h1-2,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJPNPQCQLLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B6512716.png)
![4-(cyclohexylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512718.png)
![4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512721.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6512726.png)
![2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512730.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512756.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B6512763.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B6512769.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512776.png)

![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)
